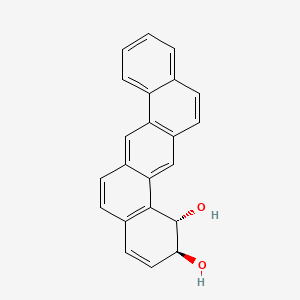
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of chemical research due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Oxidation: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene can undergo further oxidation to form dihydrodiol epoxides, which are highly reactive intermediates.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of dihydrodiol epoxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is used as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons. It helps in understanding the formation of carcinogenic metabolites.
Biology: In biological research, this compound is used to study the effects of polycyclic aromatic hydrocarbons on cellular processes. It is particularly useful in studying the mechanisms of DNA damage and repair.
Medicine: The compound is used in cancer research to study the carcinogenic potential of polycyclic aromatic hydrocarbons and their metabolites. It helps in identifying potential targets for cancer therapy.
作用機序
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene exerts its effects primarily through its metabolites. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which can bind to DNA and form adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
類似化合物との比較
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene
- Trans-3,4-Dihydro-3,4-dihydroxychrysene
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene
Comparison:
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene and Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene both form dihydrodiol epoxides, but the latter has a different ring structure, leading to variations in biological activity.
- Trans-3,4-Dihydro-3,4-dihydroxychrysene has a similar metabolic pathway but differs in the position of hydroxyl groups, affecting its reactivity and carcinogenic potential.
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene is another polycyclic aromatic hydrocarbon derivative with similar properties but different metabolic products.
This compound is unique due to its specific structure and the position of hydroxyl groups, which influence its metabolic pathways and biological effects.
特性
CAS番号 |
105453-63-2 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChIキー |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


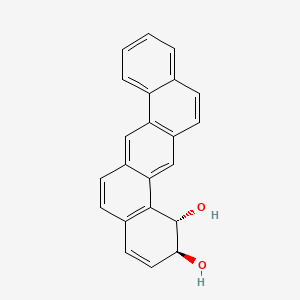
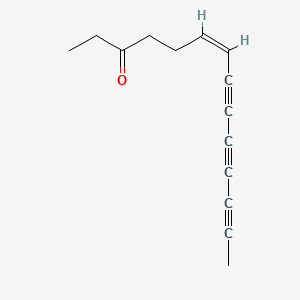
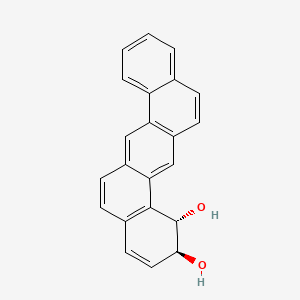
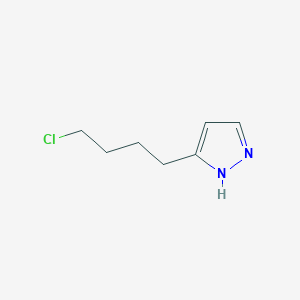

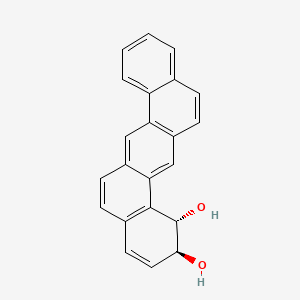

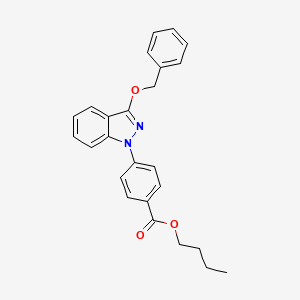



![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
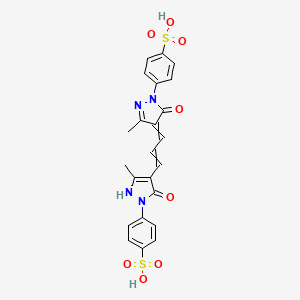
-methanone](/img/structure/B13744928.png)
